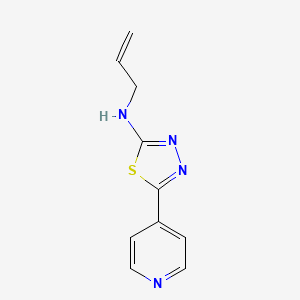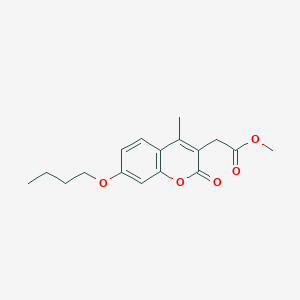![molecular formula C26H19NO3S B4735280 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4735280.png)
3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile
Übersicht
Beschreibung
3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile, also known as BON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BON belongs to the class of naphthylacrylonitrile compounds, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile in cancer cells is believed to involve the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile has also been shown to inhibit the activity of protein kinases, which are involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting low toxicity towards normal cells. 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile in lab experiments include its high potency and selectivity towards cancer cells, as well as its ability to act as a fluorescent probe for protein kinase activity. However, the limitations of using 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile include its low solubility in aqueous solutions and its potential toxicity towards normal cells at high concentrations.
Zukünftige Richtungen
For research on 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile include the development of more efficient synthesis methods, the optimization of its anti-cancer activity, and the identification of its molecular targets in cancer cells. 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile may also have potential applications in the development of fluorescent probes for other biomolecules and in the design of new materials with unique properties.
Wissenschaftliche Forschungsanwendungen
3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile has also been studied for its potential use as a fluorescent probe for the detection of protein kinase activity.
Eigenschaften
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3S/c27-18-23(31(28,29)22-12-5-2-6-13-22)17-25-24-14-8-7-11-21(24)15-16-26(25)30-19-20-9-3-1-4-10-20/h1-17H,19H2/b23-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWJNLQPCVQXQB-HAVVHWLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(benzenesulfonyl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4735199.png)
![1-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4735206.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4735222.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(2-furylmethyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B4735246.png)
![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-prolinate](/img/structure/B4735252.png)
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4735260.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4735268.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B4735272.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B4735299.png)

![4-{4-(4-chlorophenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4735321.png)
